1-[4-(Methanesulfinyl)phenyl]piperazine
Description
Contextualization of Piperazine-Containing Chemical Entities in Biomedical Research
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. nih.gov The inclusion of a piperazine moiety can significantly influence a molecule's physicochemical properties, such as improving aqueous solubility and bioavailability, which are critical for drug development. nih.gov The two nitrogen atoms provide sites for chemical modification, allowing the piperazine core to act as a versatile linker or to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov
When a phenyl group is attached to one of the piperazine nitrogens, it forms the phenylpiperazine scaffold. This structural class is the foundation for numerous compounds investigated for their effects on the central nervous system (CNS) and for other therapeutic applications. wikipedia.orgunodc.org Phenylpiperazine derivatives have been extensively studied and developed as anticancer agents, demonstrating activities such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the induction of apoptosis in cancer cells. nih.govnih.govmdpi.com The ability to modify the substitution pattern on the phenyl ring allows for fine-tuning of the molecule's pharmacodynamic and pharmacokinetic profiles. researchgate.net
Table 1.1: Examples of Bioactive Phenylpiperazine Derivatives in Research
| Derivative Class | Therapeutic Area | Research Focus | Citation(s) |
|---|---|---|---|
| Thiazolidinone derivatives | Anticancer | Induction of apoptosis in prostate cancer cell lines | nih.gov |
| 1,2-Benzothiazine derivatives | Anticancer | Inhibition of topoisomerase II | mdpi.comnih.gov |
| Pyrimido[4,5-d]pyrimidin-4-one derivatives | CNS Agents | Analgesic and antipsychotic-like activity | nih.gov |
| Indole derivatives | CNS Agents | Serotonin (B10506) (5-HT6) receptor antagonists for cognitive enhancement | nih.gov |
Significance of Sulfoxide (B87167) Moieties in Bioactive Compounds
The sulfoxide functional group, characterized by a sulfur atom bonded to an oxygen atom (>S=O), is a key feature in several important pharmaceutical compounds. wikipedia.orgresearchgate.net It is perhaps best known for its presence in proton-pump inhibitors (PPIs) like esomeprazole (B1671258) and in wakefulness-promoting agents such as armodafinil. wikipedia.orgnih.gov The sulfoxide group is polar and can act as a hydrogen bond acceptor, influencing a molecule's solubility and its ability to interact with biological macromolecules. fiveable.me
One of the most critical features of the sulfoxide group is its stereogenicity. When the two organic residues attached to the sulfur atom are different, the sulfur atom becomes a chiral center. This chirality is a crucial aspect of modern drug design, as different enantiomers of a drug can exhibit distinct pharmacological activities. nih.gov Beyond their role in final drug structures, sulfoxides are valuable synthetic intermediates in organic chemistry. taylorandfrancis.com They can be formed through the controlled oxidation of sulfides and can undergo further chemical transformations, including reduction back to sulfides or oxidation to sulfones. wikipedia.orgfiveable.me This chemical versatility makes them important building blocks in the synthesis of complex molecules. taylorandfrancis.com The sulfinyl group has been associated with various biological effects, including anti-inflammatory and antioxidant properties. mdpi.comresearchgate.net
Table 1.2: Examples of Marketed Drugs Containing a Sulfoxide Moiety
| Drug Name | Therapeutic Class | Function of Sulfoxide | Citation(s) |
|---|---|---|---|
| Esomeprazole | Proton-Pump Inhibitor | Key component of the active pharmacophore; chiral center | wikipedia.org |
| Omeprazole | Proton-Pump Inhibitor | Key component of the active pharmacophore (racemic mixture) | wikipedia.org |
| Armodafinil | Wakefulness-promoting agent | Chiral center contributing to the drug's activity | nih.gov |
Rationale for Investigating 1-[4-(Methanesulfinyl)phenyl]piperazine in Academic Settings
The rationale for the academic investigation of this compound stems from a logical drug design strategy: the hybridization of two well-established pharmacophores to create a novel chemical entity with potentially unique or enhanced biological properties. As outlined, the phenylpiperazine core is a privileged scaffold known to confer activity in areas like oncology and neurology. wikipedia.orgnih.govmdpi.com The sulfoxide moiety is also a component of several successful drugs and can introduce desirable physicochemical properties and biological activities, including chirality and potential antioxidant effects. wikipedia.orgmdpi.comresearchgate.net
The specific combination in this compound brings together the phenylpiperazine unit, often associated with receptor binding, and a methanesulfinyl (sulfoxide) group, which can modulate the electronic properties of the phenyl ring and serve as a metabolic site or a chiral center. Research into this specific molecule would aim to answer several key questions:
What is the combined effect of these two moieties on biological targets?
Does the sulfoxide group's chirality lead to stereospecific activity?
How does the sulfoxide influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile compared to non-sulfoxide analogues?
Can this compound serve as a lead structure for developing new therapeutic agents by exploring further substitutions on the piperazine ring?
Investigating such a molecule allows researchers to explore new chemical space and structure-activity relationships (SAR), contributing fundamental knowledge to the field of medicinal chemistry even if the compound itself does not become a drug.
Overview of Research Approaches Applied to this compound
The study of a novel compound like this compound in an academic research setting would typically follow a multidisciplinary approach encompassing chemical synthesis, structural analysis, computational modeling, and biological evaluation.
Chemical Synthesis: The primary route to this compound would likely involve a two-stage process. First, the synthesis of the precursor, 1-[4-(methylthio)phenyl]piperazine. This could be achieved through standard N-arylation methods, such as the Buchwald-Hartwig amination, which couples an aryl halide with piperazine. nih.gov The second stage would be the selective oxidation of the sulfide (B99878) (methylthio) group to the desired sulfoxide (methanesulfinyl). Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used for this transformation, with reaction conditions controlled to prevent over-oxidation to the corresponding sulfone. taylorandfrancis.com
Structural Characterization: Once synthesized, the exact structure and purity of the compound must be unequivocally confirmed. A standard suite of analytical techniques would be employed for this purpose.
Table 1.4: Standard Analytical Techniques for Compound Characterization
| Technique | Purpose | Information Obtained | Citation(s) |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides detailed information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and stereochemistry of the molecule. | nih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination | Measures the mass-to-charge ratio to confirm the molecular weight of the compound and provides fragmentation patterns that can aid in structural confirmation. | nih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Detects the vibrational frequencies of chemical bonds, allowing for the identification of key functional groups such as the S=O stretch of the sulfoxide and N-H bonds of the piperazine. | nih.gov |
Computational Studies: Before or in parallel with extensive biological testing, computational methods like molecular docking are often used. mdpi.com A 3D model of this compound would be generated and virtually screened against the binding sites of known biological targets (e.g., protein kinases, G-protein coupled receptors) to predict potential binding affinities and interaction modes. This can help prioritize and guide subsequent in vitro biological assays. nih.gov
Biological Evaluation: Based on the known activities of its parent scaffolds, the compound would be subjected to a panel of in vitro biological assays. For example, given the prevalence of phenylpiperazines in anticancer research, its cytotoxicity could be tested against various cancer cell lines. nih.govmdpi.com Alternatively, based on the CNS activity of many piperazines, it could be screened for binding affinity to a panel of neurotransmitter receptors. nih.gov These initial screenings are crucial for identifying any "hit" activity that would warrant further, more detailed investigation.
Structure
3D Structure
Properties
CAS No. |
909418-91-3 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(4-methylsulfinylphenyl)piperazine |
InChI |
InChI=1S/C11H16N2OS/c1-15(14)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
BJAXWGSHKDWPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Pathways for 1-[4-(Methanesulfinyl)phenyl]piperazine
The construction of the this compound molecule is not a trivial endeavor and typically involves two critical stages: the formation of the C-N bond to create the arylpiperazine core and the subsequent oxidation of the sulfur atom.
Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination
A prevalent modern method for forming the aryl-amine bond is the Buchwald-Hartwig amination. nih.govresearchgate.net This pathway involves the palladium-catalyzed cross-coupling of an aryl halide, such as 4-bromothioanisole (B94970) or 4-chlorothioanisole, with piperazine (B1678402). To prevent the common issue of double arylation, piperazine can be used in excess or, more effectively, a mono-protected form like tert-butyl piperazine-1-carboxylate (Boc-piperazine) is used. The protecting group is then removed in a subsequent step. The reaction is prized for its functional group tolerance and broad applicability. nih.gov
Pathway II: Classical Cyclization
A more traditional route involves the cyclization of 4-(methylthio)aniline (B85588) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govgoogle.com This reaction is typically performed at elevated temperatures and builds the piperazine ring directly onto the aniline (B41778) precursor.
Final Oxidation Step
Regardless of the pathway used to obtain the 1-[4-(methylthio)phenyl]piperazine precursor, the final step is the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167). This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. Common reagents for this step include mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂). rsc.orgacs.orgyoutube.com This oxidation is also a known metabolic pathway for related sulfur-containing arylpiperazine drugs. nih.gov
Table 1: Overview of Synthetic Pathways
| Step | Method | Key Reagents | Precursor/Intermediate | Reference |
| Core Synthesis | Buchwald-Hartwig Amination | 4-halothioanisole, Piperazine (or Boc-piperazine), Pd catalyst, Phosphine (B1218219) ligand, Base | 1-[4-(Methylthio)phenyl]piperazine | nih.gov, researchgate.net |
| Classical Cyclization | 4-(Methylthio)aniline, bis(2-chloroethyl)amine HCl | 1-[4-(Methylthio)phenyl]piperazine | nih.gov, google.com | |
| Final Step | Sulfide Oxidation | 1-[4-(Methylthio)phenyl]piperazine, NaIO₄ or H₂O₂ | This compound | rsc.org, acs.org |
Regioselectivity is paramount in ensuring the correct 1,4-substitution pattern on the phenyl ring.
In the Buchwald-Hartwig pathway , regioselectivity is inherently controlled by the choice of the starting aryl halide. The use of a para-substituted halo-thioanisole ensures that the piperazine moiety is introduced exclusively at the C4 position of the phenyl ring, relative to the sulfur substituent. A key challenge is achieving mono-arylation. The use of a Boc-protecting group on one of the piperazine nitrogens is a standard strategy to prevent the formation of the N,N'-bis(aryl)piperazine byproduct. google.com
In the classical cyclization pathway , the starting material, 4-(methylthio)aniline, dictates the point of attachment for the newly formed piperazine ring, thus guaranteeing the desired 1,4-regioisomer. nih.gov
The oxidation of the prochiral sulfide, 1-[4-(methylthio)phenyl]piperazine, introduces a stereocenter at the sulfur atom, resulting in a racemic mixture of (R)- and (S)-1-[4-(methanesulfinyl)phenyl]piperazine. The synthesis of enantiomerically pure sulfoxides is a significant area of research, with several established strategies. wiley-vch.deacs.org
Catalytic Asymmetric Oxidation : This is a highly efficient method that employs a chiral catalyst to selectively produce one enantiomer. A well-known example is the Kagan-Sharpless oxidation, which uses a titanium complex with a chiral ligand like diethyl tartrate (DET) in the presence of an oxidant. acsgcipr.orgtandfonline.com
Biocatalytic Methods : Certain enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can perform highly enantioselective oxidations of sulfides to sulfoxides, using molecular oxygen as the terminal oxidant. acsgcipr.org
Chiral Oxidants : Stoichiometric quantities of chiral oxidizing reagents, such as chiral oxaziridines (e.g., Davis oxaziridines), can be used to deliver an oxygen atom to a specific prochiral face of the sulfide, yielding an enantioenriched sulfoxide. acs.org
The choice of method depends on factors such as substrate compatibility, desired scale, and the required level of enantiomeric purity. rsc.org
Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities. Design of Experiments (DoE) methodologies are often employed to systematically investigate the effects of various factors. bristol.ac.ukresearchgate.net
For the Buchwald-Hartwig amination , key parameters include the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (bulky, electron-rich ligands like XPhos or SPhos are often effective), the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane), and temperature. researchgate.netbristol.ac.uk The interplay between these factors determines reaction rate and efficiency.
For the sulfide oxidation , the most critical parameter is the precise control of the oxidant stoichiometry. Using approximately one equivalent of the oxidizing agent is essential to favor the formation of the sulfoxide and prevent over-oxidation to the achiral sulfone byproduct. youtube.com Low reaction temperatures often enhance selectivity.
Table 2: Parameter Optimization for Key Synthetic Steps
| Reaction Step | Parameter | Options/Considerations | Impact on Yield/Purity | Reference |
| Buchwald-Hartwig | Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, RuPhos | Affects reaction rate and scope | nih.gov, youtube.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strength of base influences amine deprotonation and catalyst activity | researchgate.net | |
| Solvent | Toluene, Dioxane, THF | Affects solubility and reaction temperature | bristol.ac.uk | |
| Sulfide Oxidation | Oxidant | NaIO₄, H₂O₂, m-CPBA | Choice of oxidant affects selectivity and side reactions | rsc.org, acs.org |
| Stoichiometry | ~1.0 equivalent | Crucial to prevent over-oxidation to sulfone | youtube.com | |
| Temperature | 0 °C to room temperature | Lower temperatures generally improve selectivity for sulfoxide | rsc.org |
Derivatization Strategies for Structural Modification
The this compound scaffold offers two primary sites for structural modification: the phenyl ring and the unsubstituted nitrogen of the piperazine ring.
Modifying the phenyl ring is typically best achieved by performing electrophilic aromatic substitution (EAS) on the more reactive precursor, 1-[4-(methylthio)phenyl]piperazine. wikipedia.orgmasterorganicchemistry.com The electron-donating methylthio and piperazinyl groups are both activating and ortho-, para-directing. Since these groups are para to each other, electrophilic attack is directed to the positions ortho to each substituent (C2, C3, C5, and C6). The outcome can be a mixture of isomers, with steric hindrance from the bulky piperazine group potentially influencing the regiochemical result. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com
Alternatively, a substituted precursor, such as a halogenated 4-aminothioanisole, can be used at the beginning of the synthetic sequence to introduce diversity with unambiguous regiochemistry.
The secondary amine on the piperazine ring is a versatile nucleophilic handle for a wide array of chemical transformations. This allows for the synthesis of a large library of derivatives. nih.gov
N-Alkylation : Reaction with alkyl halides in the presence of a base introduces alkyl substituents.
N-Acylation : Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Arylation : A second C-N bond can be formed via another Buchwald-Hartwig coupling or by nucleophilic aromatic substitution on an electron-deficient aromatic ring.
Reductive Amination : Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond.
These derivatization reactions are fundamental in medicinal chemistry for tuning the pharmacological and pharmacokinetic properties of a lead compound.
Table 3: Derivatization Reactions of the Piperazine N-H Group
| Reaction Type | Reagent Class | General Product Structure | Reference |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl piperazine | nih.gov |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl piperazine (Amide) | nih.gov |
| N-Arylation | Aryl Halide (Ar-X) | N,N'-Disubstituted piperazine | researchgate.net |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | N-Alkyl piperazine | researchgate.net |
Alterations of the Sulfinyl Group (e.g., Oxidation to Sulfone, Reduction to Sulfide)
The methanesulfinyl group (-S(O)CH₃) is a central feature of this compound, and its chemical reactivity allows for targeted molecular alterations. The sulfur atom in the sulfinyl group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction, yielding sulfones and sulfides, respectively.
Oxidation to Sulfone: The oxidation of the sulfinyl group to a sulfonyl group (-SO₂CH₃) is a common transformation in organic synthesis. This conversion is significant as it can alter the pharmacological and physicochemical properties of the molecule. The resulting compound, 1-[4-(Methanesulfonyl)phenyl]piperazine, is a related but distinct chemical entity. The oxidation is typically achieved using various oxidizing agents. Common laboratory and industrial reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction is generally high-yielding and chemoselective for the sulfur atom. For instance, various aromatic and aliphatic sulfides are selectively oxidized to sulfones in good to excellent yields using 30% H₂O₂. organic-chemistry.org Biocatalytic methods using microorganisms can also facilitate the oxidation of sulfides completely to sulfones. orientjchem.org
These transformations are crucial for creating derivatives and for structure-activity relationship (SAR) studies, where the electronic and steric properties of the sulfur-containing moiety are systematically varied. nih.gov
Precursor Compound Analysis in the Synthesis of this compound
The synthesis of this compound relies on the strategic assembly of precursor molecules. The efficiency of the synthesis, including the final product's yield and purity, is highly dependent on the quality and reactivity of these starting materials. elchemy.comapolloscientific.co.uk Precursors are chemical substances that serve as the building blocks for the final active pharmaceutical ingredient (API). elchemy.comwikipedia.org
Synthesis of Key Intermediates
The construction of the this compound scaffold can be approached through several synthetic routes, each involving key intermediates. The most common strategies involve forming the C-N bond between the piperazine ring and the phenyl ring.
A primary intermediate in many related syntheses is a substituted N-arylpiperazine. nih.gov For the target molecule, a plausible key intermediate is 1-(4-aminophenyl)piperazine (B1268280) . The synthesis of this intermediate often starts with the reaction of piperazine with an activated nitro-aromatic compound, such as 1-chloro-4-nitrobenzene, followed by the reduction of the nitro group.
Example Synthetic Pathway for a Key Intermediate:
N-Arylation: 1-Chloro-4-nitrobenzene is reacted with piperazine in the presence of a base like N,N-Diisopropylethylamine in a solvent such as N-Methylpyrrolidone. google.com This nucleophilic aromatic substitution reaction yields 1-(4-nitrophenyl)piperazine (B103982) .
Nitro Group Reduction: The nitro group of 1-(4-nitrophenyl)piperazine is then reduced to an amine. A common method is catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol, which produces 1-(4-aminophenyl)piperazine . prepchem.com
Another key precursor is the phenyl moiety containing the methanesulfinyl group. This can be prepared and then coupled with piperazine. The synthesis might involve a starting material like 4-aminothiophenol, which can be methylated and then oxidized to the desired sulfoxide before or after coupling with the piperazine ring.
The table below outlines a representative synthesis for a key intermediate.
| Step | Reactants | Reagents/Conditions | Product | Typical Yield | Purity | Reference |
| 1 | 1-Chloro-4-nitrobenzene, Piperazine | N,N-Diisopropylethylamine, N-Methylpyrrolidone, 120-125°C | 1-(4-Nitrophenyl)piperazine | High | - | google.com |
| 2 | 1-(4-Nitrophenyl)piperazine | Raney Nickel, H₂, Ethanol, 40°C | 1-(4-Aminophenyl)piperazine | 71% | High | prepchem.com |
Role of Precursors in Overall Yield and Purity
The purity of precursor chemicals is of paramount importance in pharmaceutical synthesis, as it directly influences the quality, safety, and efficacy of the final drug substance. elchemy.comapolloscientific.co.uk Impurities present in starting materials or intermediates can be carried through the synthetic sequence, potentially leading to the formation of undesired side products. nih.govmoravek.com
Impact on Purity: The presence of impurities in precursors can lead to a final product that is contaminated with structurally related compounds that may be difficult to remove. nih.gov For instance, if the 1-(4-aminophenyl)piperazine intermediate contains residual unreacted starting material or byproducts from the reduction step, these may react in subsequent steps to form new impurities in the final this compound. Regulatory bodies mandate strict limits on impurities in pharmaceutical products, making precursor purity a critical control point in the manufacturing process. elchemy.com Using high-purity intermediates minimizes the need for extensive and often costly purification steps, such as chromatography, later in the synthesis. apolloscientific.co.ukgoogle.com
The table below summarizes the potential impact of precursor quality.
| Precursor Quality | Effect on Yield | Effect on Purity | Consequence |
| High Purity | Maximized conversion, fewer side reactions, higher overall yield. apolloscientific.co.uk | Minimal carry-over of impurities, cleaner product profile. elchemy.com | Streamlined manufacturing, easier purification, consistent product quality. apolloscientific.co.uk |
| Low Purity | Competing side reactions, consumption of reactants, lower yield. moravek.com | Formation of process-related impurities, potential for difficult separation. nih.gov | Increased production costs, potential for compromised drug safety and efficacy. elchemy.commoravek.com |
Molecular Structure and Conformational Analysis
Spectroscopic Characterization Techniques for Elucidating Molecular Structure
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information about the connectivity, mass, and functional groups within the molecule.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-[4-(Methanesulfinyl)phenyl]piperazine, ¹H and ¹³C NMR spectra would provide definitive information on its structure.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl ring, the piperazine (B1678402) ring, and the methyl group of the methanesulfinyl moiety. The aromatic protons would typically appear as a set of doublets in the downfield region (approx. 7.0-8.0 ppm) due to the electronic effects of the sulfoxide (B87167) and piperazine substituents. The protons on the piperazine ring would likely show complex splitting patterns, typically in the range of 3.0-4.0 ppm. Specifically, the protons on the carbons adjacent to the phenyl-substituted nitrogen would be shifted further downfield compared to the protons adjacent to the secondary amine. A singlet corresponding to the methyl group attached to the sulfur atom would be expected in the upfield region.
In the ¹³C NMR spectrum, characteristic signals would confirm the carbon skeleton. The aromatic carbons would resonate in the typical 115-150 ppm range, while the piperazine carbons would appear further upfield. The methyl carbon of the sulfoxide group would be observed at the highest field.
For comparison, ¹H NMR data for a related triazole derivative containing a 4-bromophenylpiperazine moiety shows the characteristic piperazine protons at chemical shifts of 2.96 and 3.16 ppm. mdpi.com This provides a reasonable estimate for the expected chemical shifts in the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is estimated based on typical values for similar structures)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (ortho to sulfinyl) | ~ 7.6 - 7.8 (d) | ~ 125 - 128 |
| Aromatic Protons (ortho to piperazine) | ~ 6.9 - 7.1 (d) | ~ 115 - 118 |
| Piperazine Protons (-CH₂-N-Ar) | ~ 3.2 - 3.4 (t) | ~ 48 - 52 |
| Piperazine Protons (-CH₂-NH) | ~ 3.0 - 3.2 (t) | ~ 45 - 48 |
| Methyl Protons (-S(O)-CH₃) | ~ 2.7 (s) | ~ 44 |
| NH Proton | Broad singlet | N/A |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. For this compound (C₁₁H₁₆N₂OS), the calculated exact mass is approximately 224.10 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. mdpi.com
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic cleavages of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen. A common fragmentation pathway for phenylpiperazine derivatives involves the loss of a C₂H₄N fragment from the piperazine ring. google.com Another key fragmentation would be the cleavage of the C-N bond connecting the phenyl and piperazine rings, leading to ions corresponding to the [M-piperazine]⁺ fragment and the piperazine ring itself. The presence of the sulfinyl group would also lead to specific fragmentation pathways.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Expected) | Description |
| [M]⁺ | ~224 | Molecular Ion |
| [M - CH₃]⁺ | ~209 | Loss of the methyl group from the sulfoxide |
| [M - SOCH₃]⁺ | ~161 | Loss of the methanesulfinyl group |
| [C₄H₉N₂]⁺ | 85 | Piperazine fragment |
| [C₆H₄SOCH₃]⁺ | 139 | Methanesulfinylphenyl fragment |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com
For this compound, the key vibrational modes would include:
N-H Stretch: A moderate absorption band in the IR spectrum around 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperazine ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups would be observed just below 3000 cm⁻¹.
S=O Stretch: A strong, characteristic absorption band for the sulfoxide group would be expected in the range of 1030-1070 cm⁻¹. This peak is a key diagnostic for the methanesulfinyl group.
C-N Stretches: These vibrations for the aromatic and aliphatic amines would appear in the 1250-1350 cm⁻¹ region.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the phenyl ring.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl ring and the C-S bond. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related compounds like 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine provides significant insight into the expected solid-state conformation. nih.gov
In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: The secondary amine (N-H) of the piperazine ring can act as a hydrogen bond donor, while the oxygen atom of the sulfoxide group and the tertiary nitrogen atoms can act as hydrogen bond acceptors. This could lead to the formation of chains or networks of molecules in the crystal lattice. nih.gov
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. nih.govresearchgate.net
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between carbon-hydrogen bonds and the sulfoxide oxygen or the aromatic π-system, are also common in the crystal packing of such molecules. nih.govnist.gov
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A critical feature is the conformation of the six-membered piperazine ring. Overwhelmingly, piperazine rings in crystal structures adopt a stable chair conformation . nih.govnih.govnist.gov This conformation minimizes steric strain and torsional strain.
In a chair conformation, the substituents on the ring can be either axial or equatorial. For this compound, the bulky 4-(methanesulfinyl)phenyl group attached to one nitrogen and the hydrogen atom on the other nitrogen would be analyzed for their positions. It is highly probable that the large phenyl-containing substituent would occupy an equatorial position to minimize steric hindrance. nist.gov
Table 3: Summary of Expected Crystallographic Parameters
| Parameter | Expected Finding | Basis (from Analogs) |
| Crystal System | Monoclinic or Orthorhombic | Common for piperazine derivatives nih.govnih.gov |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Common for chiral/achiral organic molecules nih.govresearchgate.net |
| Piperazine Conformation | Chair | Energetically most favorable nih.govnist.gov |
| Phenyl Substituent Position | Equatorial | Minimizes steric hindrance nist.gov |
| Key Intermolecular Forces | N-H···O Hydrogen Bonding, π-π Stacking | Common stabilizing forces nih.govresearchgate.net |
Conformational Dynamics and Energy Landscape
The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, this structure is in a constant state of flux, undergoing a conformational change known as ring inversion, where it flips into a boat conformation and back again. For piperazine and its simple derivatives, the energy barrier for this chair-boat interconversion is generally low, allowing for rapid interchange at room temperature. nih.govscribd.com
In the case of N-substituted piperazines like this compound, the dynamics are more complex, involving an interplay between the ring inversion and the pyramidal inversion of the nitrogen atom bonded to the phenyl group. researchgate.net The nature of the substituent on the nitrogen atom significantly influences the energy barriers of both processes. researchgate.netelectronicsandbooks.com For N-aryl substituted rings, the geometry around the nitrogen atom and the puckering of the ring are affected. Studies on analogous N-substituted heterocyclic systems have shown that bulky substituents can raise the energy barrier to ring-flip while lowering the barrier to N-inversion. researchgate.net While the specific energy barrier for this compound has not been reported, the presence of the N-phenyl group is a critical factor governing the rate and equilibrium of the ring's conformational inversion. researchgate.net Furthermore, in acidic conditions where the piperazine nitrogens can become protonated, the activation energy for conformational changes can be raised sufficiently to impede the interconversion process. nih.gov
The methanesulfinyl group introduces a chiral center at the sulfur atom, and its conformational stability is a significant feature. Aryl alkyl sulfoxides are known to be configurationally stable at the sulfur atom. researchgate.net The process of enantiomerization (inversion of the stereocenter) at the sulfur atom does not typically occur through simple rotation but via a pyramidal inversion mechanism that passes through a planar transition state. researchgate.net This process has a very high energy barrier. For typical aryl alkyl sulfoxides, this inversion only occurs at temperatures exceeding 200 °C. researchgate.net Theoretical and experimental studies on analogous aryl fluoroalkyl sulfoxides have determined the free energy of activation (ΔG‡) for this inversion to be substantial, as detailed in the table below.
| Compound | Inversion Energy Barrier (ΔG‡ kcal mol-1) | Half-life (t1/2) |
|---|---|---|
| Aryl trifluoromethyl sulfoxide | 38.2–41.0 | Significant at room temperature |
| Aryl difluoromethyl sulfoxide | (Value in similar range, with a shorter half-life) | Shorter than trifluoromethyl analogue |
Although the data in Table 1 pertains to fluoroalkyl derivatives, it provides a strong indication that the methanesulfinyl group in this compound also has a very high barrier to inversion, making the sulfur stereocenter configurationally stable under normal conditions.
Mechanistic Pharmacological and Biochemical Investigations
Receptor Binding and Ligand-Target Interactions
Comprehensive searches of scientific literature and databases did not yield specific data regarding the receptor binding affinity, competitive binding, or allosteric modulation properties of 1-[4-(Methanesulfinyl)phenyl]piperazine. While studies on structurally related piperazine (B1678402) compounds exist, detailing their interactions with various receptors, no direct research findings for this compound have been publicly reported. Methodologies for such investigations are well-established in the field.
Radioligand Binding Assays for Receptor Affinity Profiling
Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule with known binding characteristics for the target receptor) with a tissue or cell preparation containing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Although no specific Ki values for this compound are available, studies on other piperazine derivatives have utilized this technique to characterize their receptor binding profiles. For instance, derivatives have been evaluated for their affinity at sigma (σ) receptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors using specific radioligands like [³H]pentazocine for σ₁ receptors and [³H]DTG for σ₂ receptors. nih.gov
Competitive Binding Studies and Selectivity Assessments
Competitive binding studies are crucial for assessing the selectivity of a compound for a specific receptor subtype over others. These assays are typically performed by testing the compound's ability to compete with a radioligand across a panel of different receptors. A compound is considered selective if it exhibits a significantly higher affinity for one receptor type compared to others.
For many centrally active piperazine compounds, selectivity is a key determinant of their pharmacological profile. For example, the selectivity of piperazine-based compounds for dopamine D₂ receptors has been explored through competitive binding assays. nih.gov Similarly, selectivity assessments have been critical in the development of piperazine derivatives as antagonists for adenosine (B11128) A₂B receptors, where binding affinity at A₁, A₂A, and A₃ receptors was also determined to confirm selectivity. nih.gov Without experimental data for this compound, its selectivity profile remains uncharacterized.
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. Studies on allosteric modulation often involve functional assays, such as measuring changes in intracellular calcium levels or other second messenger signals in response to the endogenous ligand in the presence of the potential modulator.
While some piperazine-containing molecules have been investigated as allosteric modulators, for instance at the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), there is no published research indicating that this compound has been evaluated for such properties.
Enzyme Modulation and Inhibition Kinetics
The ability of a compound to modulate the activity of enzymes is a critical aspect of its biochemical profile. This is often assessed through in vitro enzyme activity assays, which can also elucidate the mechanism of inhibition.
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays measure the rate of an enzyme-catalyzed reaction in the presence of a test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies a more potent inhibitor.
No specific IC₅₀ values for this compound against any enzyme have been reported in the public domain. For context, various piperazine derivatives have been synthesized and evaluated as inhibitors of enzymes such as tyrosinase and butyrylcholinesterase. For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were found to inhibit tyrosinase with IC₅₀ values in the low micromolar range. nih.gov Another study on furoyl-piperazinyl benzamides identified compounds with sub-micromolar IC₅₀ values against butyrylcholinesterase. hilarispublisher.com
Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition can be determined. The primary mechanisms are:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Kinetic studies on 4-(1-piperazinyl)phenol, a related piperazine structure, revealed it to be a competitive inhibitor of tyrosinase, as determined by Lineweaver-Burk plot analysis. nih.gov However, without experimental investigation, the potential mechanism of enzyme inhibition for this compound remains unknown.
Irreversible Binding Mechanisms
Currently, there is a lack of direct scientific literature specifically documenting the irreversible binding mechanisms of this compound. Research on structurally related phenylpiperazine compounds has primarily characterized their interactions with receptors as reversible, competitive binding. For instance, studies on similar molecules have noted their nature as ligands that bind to sites such as the ATP binding pocket of kinases or as agonists and antagonists at various receptors without evidence of covalent bond formation.
The potential for the methanesulfinyl moiety to be metabolized into a reactive species that could lead to irreversible binding has not been specifically investigated for this compound. Such a mechanism would typically involve metabolic activation to a more reactive electrophilic intermediate capable of forming covalent adducts with nucleophilic residues on proteins. However, without experimental data, any discussion of irreversible binding for this compound remains speculative.
Ion Channel Modulation Studies
Detailed studies on the direct modulation of ion channels by this compound are not extensively available in the current body of scientific literature.
Electrophysiological Recordings in Recombinant Systems
Specific data from electrophysiological recordings in recombinant systems to characterize the effects of this compound on the function of various ion channels are not presently published. Such studies would be crucial to determine if the compound acts as a blocker, activator, or modulator of voltage-gated or other types of ion channels.
Ligand-Gated Ion Channel Interactions
While many phenylpiperazine derivatives are known to interact with ligand-gated ion channels, particularly those in the serotonin (5-HT) receptor family (which includes the 5-HT3 ligand-gated ion channel), specific interaction data for this compound is not available. Research on other phenylpiperazines has demonstrated a range of activities from agonism to antagonism at these receptors. For example, related compounds have been shown to act as 5-HT1A receptor agonists and 5-HT2A receptor antagonists mdpi.com.
Transporter Interactions and Uptake Mechanisms
The interaction of this compound with neurotransmitter transporters is an area that requires more focused investigation.
Inhibition of Neurotransmitter Reuptake Transporters
There is no specific data available from in vitro or in vivo studies to quantify the inhibitory potency (e.g., IC50 values) of this compound on common neurotransmitter reuptake transporters such as those for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). Many phenylpiperazine derivatives exhibit activity at these transporters, often as part of a multi-target pharmacological profile mdpi.com. For example, 1-phenylpiperazine (B188723) itself is a monoamine releasing agent wikipedia.org. However, the specific effects of the 4-(methanesulfinyl)phenyl substitution on this activity have not been reported.
Efflux Pump Modulation
Information regarding the ability of this compound to modulate the activity of efflux pumps, such as P-glycoprotein (P-gp), is not present in the available scientific literature. Such interactions can have significant implications for the pharmacokinetics of a compound, particularly its distribution to and retention within the central nervous system.
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Intracellular Signaling Pathway Elucidation
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Metabolic Fate and Biotransformation Research Preclinical/in Vitro Models
Cytochrome P450 (CYP) Mediated Metabolism Studies
The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, responsible for the oxidation of a vast array of compounds. For a molecule like 1-[4-(Methanesulfinyl)phenyl]piperazine, CYP-mediated reactions are anticipated to occur at several sites.
While specific studies identifying the CYP isoforms responsible for the metabolism of this compound are not available, data from related arylpiperazine compounds suggest the likely involvement of several key enzymes. For many arylpiperazine derivatives, CYP3A4 and CYP2D6 are the major isoforms catalyzing their biotransformation, including N-dealkylation and aromatic hydroxylation. nih.gov
The methanesulfinyl group introduces a sulfur atom, a known target for CYP-mediated oxidation. acs.orgnih.gov Various CYP isoforms can catalyze the oxidation of sulfides to sulfoxides and subsequently to sulfones. The specific isoforms involved would depend on the substrate's structure and its fit within the enzyme's active site.
Reaction phenotyping studies for this compound have not been specifically reported. However, based on its chemical structure, several CYP-mediated reactions can be predicted:
S-Oxidation: The most probable initial metabolic step is the oxidation of the sulfoxide (B87167) to a sulfone, forming 1-[4-(Methanesulfonyl)phenyl]piperazine. This reaction is a common pathway for sulfoxide-containing drugs. acs.org
Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, although the position of hydroxylation would be influenced by the directing effects of the substituents.
Piperazine (B1678402) Ring Oxidation: The piperazine moiety is susceptible to oxidation, which can lead to the formation of various metabolites, including N-oxides and products of ring cleavage. frontiersin.org
N-Dealkylation: If the piperazine nitrogen atoms were substituted with alkyl groups, N-dealkylation would be a likely pathway. acs.org For the parent compound, this pathway is not applicable unless it is a metabolite of a larger molecule.
Table 1: Potential CYP-Mediated Metabolic Reactions of this compound
| Reaction Type | Potential Metabolite |
| S-Oxidation | 1-[4-(Methanesulfonyl)phenyl]piperazine |
| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound |
| Piperazine Ring Oxidation | N-oxides, ring-opened products |
This table represents potential metabolic pathways and has been compiled based on the metabolism of structurally similar compounds.
Non-CYP Metabolic Pathways
In addition to CYP-mediated metabolism, other enzymatic systems can contribute to the biotransformation of this compound.
Glucuronidation and sulfation are major Phase II conjugation reactions that increase the water solubility of metabolites, facilitating their excretion. washington.edunih.govyoutube.comnih.govwikipedia.org If hydroxylation of the aromatic ring or the piperazine moiety occurs, the resulting hydroxylated metabolites would be prime candidates for conjugation with glucuronic acid or sulfate. The specific UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms involved would require experimental determination.
The sulfoxide group of this compound can also undergo reduction back to the corresponding sulfide (B99878), 1-[4-(Methylthio)phenyl]piperazine. This reaction is catalyzed by sulfoxide reductases, such as methionine sulfoxide reductases (Msrs). frontiersin.orgnih.govnih.gov This reductive pathway can create a futile cycle of oxidation and reduction. Other oxidases, apart from CYPs, could also potentially be involved in the metabolism of the piperazine ring.
Metabolite Identification and Structural Characterization in Research Models
Specific in vitro or preclinical studies detailing the full metabolite profile of this compound are not prominently featured in the available scientific literature. However, based on the known metabolic pathways for related compounds, a theoretical metabolic scheme can be proposed.
The primary metabolites would likely include the S-oxidized product (sulfone) and the S-reduced product (sulfide). Further metabolism of these primary metabolites and the parent compound could lead to hydroxylated and subsequently conjugated products. The structural elucidation of these metabolites would typically be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Hypothesized Metabolites of this compound
| Metabolite ID | Proposed Structure Name | Metabolic Pathway |
| M1 | 1-[4-(Methanesulfonyl)phenyl]piperazine | S-Oxidation |
| M2 | 1-[4-(Methylthio)phenyl]piperazine | S-Reduction |
| M3 | Hydroxy-1-[4-(methanesulfinyl)phenyl]piperazine | Aromatic/Piperazine Hydroxylation |
| M4 | Glucuronide conjugate of M3 | Glucuronidation |
| M5 | Sulfate conjugate of M3 | Sulfation |
This table presents hypothesized metabolites based on the chemical structure of the parent compound and established metabolic pathways for similar molecules. Experimental verification is required.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of the Piperazine (B1678402) Ring
The piperazine ring typically adopts a stable chair conformation. nih.gov The nitrogen atom at the 4-position (N4) is a common site for substitution, and the nature of the alkyl group at this position can significantly influence the compound's pharmacokinetic properties and receptor affinity. nih.gov For instance, in a study on rifamycin (B1679328) derivatives containing a piperazine ring, modifying the N-alkyl substituent from a small methyl group (in rifampicin) to a larger cyclopentyl group (in rifapentine) altered the drugs' interaction with lipid membranes, which could explain their different clinical performances.
| N4-Substituent | Observed Effects | Potential Conformational Impact | Reference |
|---|---|---|---|
| Methyl | Serves as a small, lipophilic group. Found in various CNS-active drugs. | Minimal steric hindrance; unlikely to significantly alter piperazine chair conformation. | mdpi.com |
| Cyclopentyl | Increased lipophilicity compared to methyl; shown to alter lipid membrane interactions. | Introduces a bulky group that can influence binding and molecular conformation. | nih.gov |
| Long-chain alkyl | Can adopt extended (anti) or bent (gauche) conformations, influencing the distance between the piperazine and a terminal pharmacophore. | Increases flexibility, allowing for multiple binding modes. | nih.gov |
Bioisosteric replacement of the piperazine ring is a common strategy to modulate a compound's properties while retaining its core binding interactions. researchgate.netnih.gov Replacing one or both nitrogen atoms or altering the ring structure can lead to significant changes in activity, selectivity, and pharmacokinetics.
Studies have shown that replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group can lead to a marked decrease in the desired biological activity, highlighting the importance of the two nitrogen atoms at positions 1 and 4. tandfonline.comnih.gov In other cases, expanding the ring to a homopiperazine (B121016) (a seven-membered 1,4-diazepine) resulted in an analog with high affinity for the σ2 receptor. nih.gov The use of more constrained bioisosteres, such as bridged 2,5-diazabicyclo[2.2.1]heptane, has also yielded compounds with nanomolar affinities, demonstrating that the spatial arrangement of the nitrogen atoms is a key factor. nih.gov However, replacement with certain diazaspiroalkanes has been shown to result in a loss of affinity, indicating that not all piperazine isosteres are suitable substitutes. nih.gov These findings underscore that the piperazine moiety is often more than a simple linker; its specific geometry and hydrogen-bonding capabilities are frequently essential for potent biological activity. nih.govnih.gov
Exploration of Phenyl Ring Substituent Effects
The nature, position, and number of substituents on the phenyl ring of arylpiperazines are critical modulators of biological activity. These substituents exert their influence through a combination of electronic and steric effects, which can alter the molecule's interaction with its biological target.
The electronic properties of substituents on the phenyl ring can dramatically alter binding affinity. In many arylpiperazine series, there is a clear distinction between the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
For example, in one study of arylpiperazines targeting 5-HT(1A) and D(2A) receptors, the introduction of strong electron-withdrawing groups (like nitro or cyano) at the para-position of the phenyl ring was found to severely reduce binding activity at both receptors. nih.gov Conversely, another study on derivatives aimed at producing analgesic effects found that substitution with alkyl groups (mild EDGs) on the phenyl ring enhanced activity, whereas halogen groups (EWGs) led to a significant drop in activity. mdpi.com
| Substituent Type | Example Group(s) | General Effect on Activity (Context-Dependent) | Reference |
|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Often increases activity in certain series (e.g., analgesics), but can decrease it in others. | mdpi.com |
| Electron-Withdrawing (EWG) - Halogens | -F, -Cl | Can decrease activity (e.g., 5-HT1A ligands) or increase it (e.g., some enzyme inhibitors). Effect depends on balance with steric factors. | nih.govmdpi.com |
| Electron-Withdrawing (EWG) - Strong | -NO₂, -CF₃ | Frequently leads to a strong reduction in receptor binding affinity, but can be favorable in specific scaffolds. | nih.govnih.gov |
| Bulky Groups | -phenyl, -benzyl | Often disfavored due to steric hindrance, but can enhance activity if the receptor has a corresponding large pocket. | nih.govmdpi.com |
The position of a substituent on the phenyl ring (ortho, meta, or para) is a key determinant of a molecule's pharmacological profile and selectivity. Moving the same functional group to a different position can drastically alter its interaction with the target protein.
For instance, in a comprehensive 3D-QSAR study of arylpiperazine derivatives, substitution at the ortho position with a group having negative potential was found to be favorable for affinity at both 5-HT1A and α1 receptors. nih.gov The meta position was identified as being crucial for modulating selectivity between these two receptors, as the 5-HT1A receptor could accommodate bulkier substituents at this position than the α1 receptor. nih.gov In contrast, the para position was found to be a sterically restricted region for both receptor types. nih.gov In another study, ortho-substituted phenyl derivatives displayed potent cytotoxic activities. mdpi.com This demonstrates that each position on the phenyl ring interacts with a unique microenvironment within the receptor's binding site, and optimizing substitution patterns is a powerful tool for fine-tuning a compound's biological activity and selectivity.
| Position | Observed Effects on Activity/Selectivity | Reference |
|---|---|---|
| Ortho (2-position) | Often favorable for affinity. Can be a key position for potent activity. | nih.govmdpi.com |
| Meta (3-position) | Identified as a critical position for modulating selectivity between different receptors (e.g., 5-HT1A vs. α1). | nih.gov |
| Para (4-position) | Often a sterically constrained region. Substitution at this position can be detrimental to affinity. | nih.govnih.gov |
Influence of the Sulfinyl Moiety on Biological Activity
The methanesulfinyl group (-S(O)CH₃) in 1-[4-(Methanesulfinyl)phenyl]piperazine is a distinct functional group that significantly impacts the molecule's properties. The sulfoxide (B87167) is a chiral, polar moiety that can act as a hydrogen bond acceptor. nih.govtandfonline.com Its influence on biological activity is best understood by comparing it to its corresponding sulfide (B99878) (-SCH₃) and sulfone (-S(O)₂CH₃) analogs. tandfonline.com
The oxidation state of the sulfur atom profoundly alters the group's stereoelectronic properties and conformation. nih.gov In a study of diaryl compounds designed as analogs of combretastatin (B1194345) A-4, the sulfide-bridged compound was found to be highly active, whereas the corresponding sulfoxide and sulfone derivatives showed greatly reduced activity. nih.govnih.gov This loss of activity was attributed to conformational changes, as the sulfoxide and sulfone groups tend to force the two phenyl rings into a nearly orthogonal arrangement, which is unfavorable for binding to tubulin. nih.gov
Conversely, in a different series of enzyme inhibitors, oxidation of an active sulfide to its sulfoxide analog led to a significant decrease in cytotoxicity while preserving the desired inhibitory activity. mdpi.com Further oxidation to the sulfone often resulted in a continued loss of activity. mdpi.com This suggests that the sulfinyl group can offer a beneficial balance, reducing off-target toxicity while maintaining sufficient on-target potency. The polarity of the sulfinyl group can also improve physicochemical properties like solubility compared to the less polar sulfide. researchgate.net The choice between a sulfide, sulfoxide, or sulfone is therefore a critical optimization step in drug design, allowing for the fine-tuning of activity, toxicity, and pharmacokinetic profiles.
| Sulfur Moiety | Key Properties | Observed Biological Impact (Example) | Reference |
|---|---|---|---|
| Sulfide (-S-) | Less polar, non-chiral (for this type), flexible linker. | Can be highly potent, but may have higher cytotoxicity or different solubility profiles. | nih.govnih.govmdpi.com |
| Sulfinyl (-S(O)-) | Polar, chiral, H-bond acceptor. | Often reduces activity compared to sulfide but can significantly decrease cytotoxicity, offering a better therapeutic window. Can induce major conformational changes. | nih.govmdpi.com |
| Sulfonyl (-S(O)₂-) | Highly polar, achiral, strong H-bond acceptor, electron-withdrawing. | Frequently associated with a further decrease or complete loss of activity compared to the sulfoxide. | nih.govmdpi.com |
Stereochemistry of the Sulfoxide Group
The sulfoxide group in this compound is a chiral center, meaning it can exist as two distinct, non-superimposable mirror images known as enantiomers ((R)- and (S)-enantiomers). While specific studies isolating and comparing the biological activities of the individual enantiomers of this compound are not prominently available in the reviewed scientific literature, the principle of stereoselectivity is a well-established and critical concept in pharmacology.
Chirality can profoundly impact a drug's interaction with its biological target, which is itself a chiral environment. Enantiomers of a drug often exhibit different pharmacological activities, potencies, and metabolic profiles. nih.gov For instance, in the metabolism of other sulfoxide-containing drugs like omeprazole, the two enantiomers are metabolized at different rates by different cytochrome P450 enzymes. nih.govnih.gov The (S)-enantiomer is primarily metabolized by CYP3A4 to form the sulfone, while the (R)-enantiomer is mainly hydroxylated by CYP2C19. nih.gov This differential metabolism leads to different plasma concentrations and durations of action.
Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would also display distinct biological activities and pharmacokinetic properties. One enantiomer may bind with higher affinity to a specific receptor or enzyme, while the other could be less active, inactive, or even contribute to off-target effects. A comprehensive understanding of this compound would necessitate the chiral separation of its enantiomers and the independent evaluation of their pharmacological profiles to identify the more potent or selective isomer (the eutomer).
Oxidation State Variations (Sulfide, Sulfone)
The sulfur atom in this compound is in the sulfoxide oxidation state. Modifying this oxidation state to the corresponding sulfide (1-[4-(Methylsulfanyl)phenyl]piperazine) or sulfone (1-[4-(Methylsulfonyl)phenyl]piperazine) can significantly alter the molecule's properties and biological activity. The sulfoxide group is polar and can act as a hydrogen bond acceptor, while the sulfide is less polar, and the sulfone is a strong hydrogen bond acceptor with a different geometric and electronic profile.
Direct comparative studies detailing the biological activities of the sulfide, sulfoxide, and sulfone analogs of this compound are limited. However, research on other classes of compounds demonstrates the critical nature of the sulfur oxidation state. In a study of diaryl compounds designed as analogs of combretastatin A-4, the sulfide version was found to be a highly potent inhibitor of tubulin polymerization. nih.govnih.gov In contrast, the corresponding sulfoxide and sulfone analogs displayed greatly reduced activity, which was attributed to conformational changes; the sulfoxide and sulfone bridges induce a more orthogonal orientation between the two phenyl rings, likely resulting in a poor fit with the target protein. nih.gov
This highlights that the oxidation state is not a trivial modification. The conversion between these states is also a common metabolic pathway for many sulfur-containing drugs. researchgate.netresearchgate.net Therefore, investigating the sulfide and sulfone derivatives is essential for a complete SAR profile, as these variations can dramatically impact potency and may also represent key metabolites of the parent compound.
Table 1: Impact of Sulfur Oxidation State on Biological Activity in a Model Diaryl System
| Compound Type | Relative Activity | Rationale for Activity Change |
| Diaryl Sulfide | High | Favorable conformation for target binding. |
| Diaryl Sulfoxide | Greatly Reduced | Conformational shift; unfavorable ring orientation. nih.gov |
| Diaryl Sulfone | Greatly Reduced | Significant conformational change; poor target interaction. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine derivatives, QSAR is a powerful tool to predict receptor affinity and enzyme inhibition, guiding the design of more potent and selective molecules.
Descriptor Selection and Feature Engineering
The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For phenylpiperazine analogs, a wide array of descriptors are calculated and then filtered to select those that are most relevant to the biological activity being studied. nih.govscribd.com
Commonly employed descriptor classes in QSAR studies of phenylpiperazines include:
Physicochemical Descriptors: These describe properties like lipophilicity (ClogP), molar refractivity (CMR), and polarity. Lipophilicity is often a key factor in how well a drug crosses cell membranes to reach its target. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching (e.g., Kier & Hall connectivity indices).
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO), which are critical for receptor interactions.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular volume, surface area, and shape (e.g., WHIM, GETAWAY, RDF descriptors). d-nb.info
Feature selection methods, such as Genetic Function Algorithms or Partial Least Squares (PLS), are then used to identify the subset of descriptors that best correlates with biological activity, avoiding overfitting and creating a robust model. nih.govd-nb.info
Table 2: Representative Molecular Descriptors Used in Phenylpiperazine QSAR Models
| Descriptor Class | Example Descriptors | Property Represented | Reference |
| Physicochemical | ClogP, CMR | Lipophilicity, Molar Refractivity | nih.gov |
| 3D/Geometric | VR3_Dzp, VE3_Dzi | Molecular Volume and Shape | d-nb.info |
| Topological | Kier3 | Molecular Connectivity/Flexibility | d-nb.info |
| RDF (Radial Distribution Function) | RDF55v, RDF95m | 3D Atom Distribution | d-nb.info |
| WHIM (Weighted Holistic Invariant Molecular) | MATS8c, MATS3s | 3D Molecular Shape/Symmetry | d-nb.info |
Predictive Modeling of Receptor Affinity and Enzyme Inhibition
Once relevant descriptors are selected, a mathematical model is built to predict the biological activity, such as receptor binding affinity (Ki or IC50) or enzyme inhibition. For phenylpiperazine derivatives, which often target dopamine (B1211576) or serotonin (B10506) receptors, QSAR models have been successfully developed. nih.govscispace.com
For instance, a study on mono-substituted 4-phenylpiperazines used Partial Least Squares (PLS) regression to model their effects on the dopaminergic system and their binding affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov The models successfully linked physicochemical descriptors to the observed biological responses, providing a comprehensive understanding of the SAR. nih.gov Similarly, other studies have used methods like Genetic Function Algorithm–Multilinear Regression to build robust QSAR models that can predict the activity of new phenylpiperazine compounds. d-nb.info
These models are validated using both internal (e.g., cross-validation Q²) and external (predicting the activity of a test set of compounds not used in model building) validation techniques to ensure their predictive power. d-nb.infomdpi.comnih.gov A well-validated QSAR model serves as a valuable in-silico tool, allowing researchers to prioritize the synthesis of novel compounds with the highest predicted affinity and desired activity profile, thereby accelerating the drug discovery process.
Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization
In modern drug discovery, particularly during lead optimization, it is not enough for a compound to be potent. It must also be "efficient," achieving its potency without acquiring undesirable properties like large size or high lipophilicity, which can lead to poor pharmacokinetics and toxicity. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are key metrics used to assess this balance. core.ac.uksciforschenonline.orgresearchgate.net
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as: LE = -RTln(Ki) / HAC or more simply LE (kcal/mol/atom) ≈ 1.4 * pKi / HAC A higher LE value (typically >0.3) is desirable, as it indicates that the molecule is making very efficient interactions with its target. sciforschenonline.org
Lipophilic Efficiency (LLE or LipE) relates a compound's potency to its lipophilicity (logP or logD). It is calculated as: LLE = pKi - logP LLE helps to ensure that increases in potency are not achieved simply by increasing lipophilicity, which can lead to promiscuity and poor drug-like properties. An LLE value of 5 or greater is often considered a benchmark for a quality lead compound. core.ac.uk
In the optimization of arylpiperazine leads, these metrics are invaluable. By tracking LE and LLE, medicinal chemists can prioritize modifications that add potency more than they add size or grease. For example, adding a polar group to a solvent-exposed region of the molecule might reduce lipophilicity without harming potency, thus improving the LLE. sciforschenonline.org This strategy guides the development of compounds that are not only potent but also have a higher probability of success in clinical development.
Table 3: Illustrative Ligand and Lipophilic Efficiency Calculations
| Compound | pKi | HAC | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) | Assessment |
| Hit A | 6.0 | 15 | 0.56 | 4.0 | Good starting point | |
| Optimized Lead B | 7.5 | 20 | 0.53 | 3.5 | Potency gained efficiently | |
| Optimized Lead C | 7.5 | 20 | 0.38 | 5.5 | Inefficient : Potency gain at the cost of high lipophilicity | |
| Optimized Lead D | 8.0 | 22 | 0.51 | 5.8 | Efficient : Balanced increase in potency and LLE |
This table is for illustrative purposes to demonstrate the application of LE and LLE principles.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanics (QM) provides a fundamental description of the electronic structure of molecules, which is crucial for understanding their reactivity and properties. nih.gov QM calculations are employed to compute various molecular descriptors, including charges, electrostatic potentials, and energies of different molecular conformations. rowansci.com These calculations can be instrumental in the early stages of drug design, aiding in the optimization of lead compounds. youtube.com
The electronic structure of a molecule dictates its chemical behavior. For 1-[4-(Methanesulfinyl)phenyl]piperazine, QM methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the molecule. nih.gov This information helps in identifying the most electron-rich and electron-deficient regions, which are prone to electrophilic and nucleophilic attacks, respectively. The sulfoxide (B87167) group, being a key feature of this molecule, significantly influences its electronic properties. nih.gov Quantum-chemical studies on the decomposition of sulfoxides have shown that the level of theory used in the calculations is critical for accurately describing the chemical reactions involved. illinois.edu
The reactivity of the piperazine (B1678402) moiety is also of great interest. The nitrogen atoms of the piperazine ring can act as nucleophiles, and their reactivity can be modulated by the substituents on the phenyl ring. google.com QM calculations can predict the energy barriers for various reactions, providing insights into the metabolic stability of the compound. While specific QM studies on the electronic structure and reactivity of this compound are not readily found, the general principles of QM can be applied to predict its behavior.
The protonation state of a molecule at physiological pH is a critical determinant of its pharmacokinetic and pharmacodynamic properties, affecting its solubility, permeability, and target binding. nih.gov The piperazine ring in this compound has two nitrogen atoms that can be protonated. Computational methods can predict the pKa values of these ionizable groups. acs.org
Various computational approaches exist for pKa prediction, ranging from empirical methods that rely on databases of known pKa values to first-principles QM methods that calculate the free energy of dissociation. acs.orgmdpi.com For instance, the pKa values of piperazine derivatives have been determined experimentally and computationally to understand their absorption characteristics. nih.gov QM-based methods, often combined with continuum solvation models, can provide detailed insights into the microspeciation of a molecule, which is the distribution of different protonation states. nih.gov While specific pKa calculations for this compound are not published, these computational techniques could be applied to predict its ionization behavior.
Table 1: Computational Methods for pKa Prediction
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Empirical Methods (e.g., PROPKA) | Utilizes a database of experimentally determined pKa values and applies corrections based on the chemical environment. acs.orgmdpi.com | Fast and can be accurate for molecules similar to those in the database. acs.org | Accuracy may be lower for novel chemical scaffolds. Cannot always account for complex microspeciation. nih.gov |
| Quantum Mechanical (QM) Methods | Calculates the free energy change of protonation/deprotonation using thermodynamic cycles and electronic structure calculations. nih.govmdpi.com | Provides a first-principles prediction without reliance on experimental data. Can handle complex microspeciation. nih.gov | Computationally expensive and the accuracy is dependent on the level of theory and solvation model used. acs.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of ligands and their interactions with proteins over time. indexcopernicus.com
MD simulations are a powerful tool to investigate the stability of a ligand within the binding site of a protein and to observe the conformational changes that occur upon binding. nih.gov For phenylpiperazine derivatives, which are known to target various receptors and enzymes, MD simulations can reveal the key interactions that stabilize the ligand-protein complex. indexcopernicus.comnih.gov These simulations can track the root mean square deviation (RMSD) of the ligand and protein to assess the stability of the complex over the simulation time. nih.govnih.gov The root mean square fluctuation (RMSF) can highlight flexible regions of the protein. indexcopernicus.com
Studies on piperazine derivatives have used MD simulations to understand their binding to targets like deoxycytidine triphosphate pyrophosphatase (dCTPase) and sigma-1 receptor (S1R). indexcopernicus.comnih.gov These simulations have shown how the piperazine core and its substituents form hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. indexcopernicus.com While no specific MD simulations for this compound are published, this technique would be highly valuable in understanding its interaction with potential biological targets.
The solvent, typically water in biological systems, plays a crucial role in ligand-protein binding. Water molecules can mediate interactions between the ligand and the protein or can be displaced from the binding site upon ligand binding, which can have a significant impact on the binding affinity. nih.gov MD simulations explicitly include solvent molecules, allowing for a detailed investigation of their effects.
For G protein-coupled receptors (GPCRs), a common target class for phenylpiperazine compounds, the role of water in the binding pocket has been studied computationally. nih.gov These studies have shown that displacing "unhappy" water molecules (those with high energy) from the binding site can be a key driver for ligand binding. nih.gov MD simulations of piperazine-activated solutions have also been used to understand absorption mechanisms at a molecular level, highlighting the importance of piperazine's interactions with the solvent. researchgate.net Understanding the solvent effects on the binding of this compound would be critical for accurately predicting its binding affinity to any target protein.
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.orge3s-conferences.org It is widely used in virtual screening campaigns to identify potential drug candidates from large compound libraries. nih.govcuestionesdefisioterapia.com
Molecular docking studies on N-phenylpiperazine derivatives have been performed to understand their binding to various targets, including α1A-adrenoceptors, dopamine (B1211576) receptors, and acetylcholinesterase. rsc.orgnih.govnih.gov These studies have identified key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. indexcopernicus.comrsc.org For example, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor revealed that the binding was driven by the formation of hydrogen bonds and electrostatic forces. rsc.org
Ligand-based virtual screening, on the other hand, uses the information from known active compounds to identify new molecules with similar properties. This approach is particularly useful when the three-dimensional structure of the target protein is not available. Given the structural similarity of this compound to other biologically active phenylpiperazine compounds, both molecular docking and ligand-based virtual screening would be valuable strategies to identify its potential biological targets and to discover novel analogs with improved properties. google.come3s-conferences.orgnih.gov
Table 2: Docking Scores of Piperazine Derivatives against Various Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Piperazin-1-ylpyridazine derivatives | dCTPase | -4.649 (for compound P21) | Hydrogen bonding, π-π stacking | indexcopernicus.com |
| Piperazine-substituted naphthoquinone derivatives | PARP-1 | -7.17 to -7.41 | Interactions with critical amino acids for PARP-1 inhibition | acs.org |
| Pramipexole derivatives | Dopamine-3 receptor | -2.81 to -5.84 | Hydrophobic and hydrogen bond interactions | e3s-conferences.org |
Binding Mode Predictions for Target Receptors
There are no specific studies detailing the binding mode predictions for this compound at any given receptor.
For related classes of compounds, such as other phenylpiperazine derivatives, molecular docking simulations are commonly employed to predict their binding orientation and affinity within a receptor's active site. For instance, studies on other piperazine-containing molecules have used docking to understand interactions with targets like the sigma-1 receptor (S1R) nih.gov, monoacylglycerol lipase (B570770) (MAGL) nih.gov, and tubulin nih.gov. These studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand. The arylpiperazine moiety is often a crucial pharmacophoric element in these interactions. nih.gov Without experimental data or dedicated computational studies for this compound, any depiction of its binding mode would be purely speculative.
Pharmacophore Model Generation
No pharmacophore models have been specifically generated or published for this compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the broader class of arylpiperazines, pharmacophore models often include features such as a hydrophobic aromatic center, a hydrogen bond acceptor/donor, and a positively ionizable feature corresponding to the protonated piperazine nitrogen. nih.gov The development of a specific pharmacophore model for this compound would necessitate a set of active and inactive molecules with a similar structure to derive the model, data which is not currently available.
De Novo Ligand Design and Optimization Strategies
De novo design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. Optimization strategies aim to improve the properties of a lead compound. There is no evidence in the scientific literature of this compound being used as a starting point or a result of such design strategies.
Fragment-Based Drug Discovery (FBDD) Approaches
There are no published examples of Fragment-Based Drug Discovery (FBDD) approaches that specifically utilize or have resulted in the identification of this compound.
In a typical FBDD campaign, small molecular fragments are screened for binding to a biological target. Promising fragments are then grown or linked together to create a more potent lead compound. The piperazine and phenylpiperazine moieties are common fragments used in FBDD due to their favorable properties and synthetic tractability. mdpi.comossila.com However, the specific combination and derivatization found in this compound has not been highlighted in the context of FBDD in available literature.
Scaffold Hopping and Bioisosteric Replacements
There are no specific studies detailing scaffold hopping or bioisosteric replacement strategies for this compound.
Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different but functionally similar scaffold to identify novel chemotypes with improved properties. Bioisosteric replacement refers to the substitution of a functional group with another that retains similar biological activity. For the phenylpiperazine class of compounds, these are common optimization strategies. nih.gov For example, the piperazine ring itself might be replaced by a different heterocyclic system, or substituents on the phenyl ring could be exchanged for bioisosteres to modulate potency, selectivity, or pharmacokinetic properties. Without a known biological target or activity for this compound, there is no basis for designing or reporting on such modifications.
Advanced Analytical Methods for Research Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantification of piperazine (B1678402) derivatives in biological and non-biological matrices due to its high sensitivity and selectivity. nih.govresearchgate.net
The development of a robust LC-MS/MS method for "1-[4-(Methanesulfinyl)phenyl]piperazine" requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to minimize matrix effects and maximize analytical performance.
Sample Preparation: The choice of sample preparation technique is critical for removing interfering substances from biological matrices. For N-phenylpiperazine derivatives, various extraction methods have been successfully employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPE). nih.gov Protein precipitation with a solvent like acetonitrile (B52724) is a straightforward and common initial step for plasma and tissue homogenates. nih.govnih.gov
Chromatographic Conditions: Reversed-phase liquid chromatography is typically employed for the separation of piperazine derivatives. researchgate.net The selection of the analytical column and mobile phase composition is optimized to achieve good peak shape and resolution from endogenous matrix components.
Mass Spectrometry Detection: Detection is commonly performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net This involves monitoring specific precursor ion to product ion transitions for the analyte and an internal standard.
Table 1: Example LC-MS/MS Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 or polar-modified C18 (e.g., Synergi Polar RP) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium (B1175870) Formate (B1220265) researchgate.net |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid researchgate.net |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix interferences |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion [M+H]⁺ | To be determined for "this compound" |
| Product Ions | To be determined through fragmentation analysis |
For the highest accuracy and precision in quantification, isotope dilution mass spectrometry is the gold standard. This technique involves the use of a stable isotope-labeled (e.g., deuterium, ¹³C, ¹⁵N) version of "this compound" as an internal standard. This standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects. By measuring the ratio of the response of the analyte to the internal standard, highly accurate and precise quantification can be achieved, compensating for variations in sample extraction, and instrument response.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of "this compound" and can be coupled with various detectors depending on the analytical requirements. sigmaaldrich.com
The methanesulfinyl group in "this compound" represents a stereogenic center at the sulfur atom, meaning the compound can exist as a pair of enantiomers. digitellinc.com The assessment of enantiomeric purity is critical as enantiomers can exhibit different pharmacological and toxicological profiles. HPLC using chiral stationary phases (CSPs) is the predominant technique for the separation of chiral sulfoxides. nih.govresearchgate.net
A variety of CSPs have proven effective for the resolution of sulfoxide (B87167) enantiomers, including macrocyclic glycopeptide phases (e.g., teicoplanin, ristocetin A) and polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. nih.gov
Table 2: Chiral Stationary Phases for Sulfoxide Separation
| Chiral Stationary Phase (CSP) Type | Examples | Mobile Phase Modes |
|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A, Vancomycin nih.gov | Normal-Phase, Reversed-Phase, Polar Organic nih.gov |
For routine purity assessments and quantification where high sensitivity is not the primary requirement, HPLC with UV-Vis or fluorescence detection can be employed.
UV-Vis Detection: Phenylpiperazine derivatives possess a chromophore that allows for detection by UV-Vis spectroscopy. nih.govresearchgate.net The method involves monitoring the absorbance at a wavelength where the compound exhibits a maximum, which is determined by acquiring the UV spectrum of a pure standard. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. Diode-array detectors (DAD) can provide spectral information, aiding in peak purity assessment. nih.gov
Fluorescence Detection: While the native fluorescence of "this compound" would need to be experimentally determined, many aromatic compounds, including some phenylpiperazine derivatives, exhibit fluorescence. researchgate.netnih.gov If the compound is fluorescent, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. The excitation and emission wavelengths must be optimized to maximize the signal-to-noise ratio. The study of solvent effects on absorption and emission spectra can be beneficial for developing sensitive analytical methods. bohrium.com
Capillary Electrophoresis (CE) and Microfluidic Platforms
Capillary electrophoresis and microfluidic-based separation techniques represent emerging platforms for the analysis of pharmaceutical compounds. These methods offer advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. While specific applications for "this compound" are not widely documented, the principles of CE make it a potentially viable technique for its analysis, particularly for purity and enantiomeric separation. Chiral separations can be achieved in CE by adding a chiral selector to the background electrolyte. The development of CE-MS interfaces could further enhance its utility by providing structural information and improved sensitivity for the analysis of this compound in complex research samples.
Separation of Isomers and Related Compounds
In drug development and analysis, it is often necessary to separate the main compound from its isomers and structurally related impurities. Techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) are powerful tools for this purpose. rsc.orgnih.gov For piperazine derivatives, which can have positional isomers (e.g., where a substituent is on the ortho-, meta-, or para- position of the phenyl ring), achieving adequate separation is critical because isomers can have nearly identical mass spectra. rsc.org
Capillary electrophoresis, particularly with the use of cyclodextrins as additives in the background electrolyte, has proven effective for the selective separation of chlorophenylpiperazine isomers. nih.gov This approach achieves resolution by exploiting the differential interactions between the isomers and the chiral cavity of the cyclodextrin. Similarly, GC-MS methods have been developed that can successfully separate positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP). rsc.org These chromatographic methods provide a robust platform for both identifying and quantifying individual isomers in a mixture.
The principles of these methods are directly applicable to the analysis of "this compound" and its potential isomers or related compounds. The table below illustrates typical parameters that can be optimized for such separations.
Table 1: Exemplar Parameters for Isomer Separation by Capillary Electrophoresis
| Parameter | Condition | Purpose |
|---|---|---|
| Capillary | Uncoated fused-silica | Provides a standard surface for electrophoretic separation. |
| Background Electrolyte | 20 mmol/L Phosphoric Acid (pH 2.5) | Maintains a stable pH and conductivity for reproducible migration times. |
| Additive | 10 mmol/L α-cyclodextrin | Acts as a chiral selector to enable the separation of isomers based on differential inclusion complex formation. nih.gov |
| Voltage | 25 kV | Drives the electrophoretic separation of charged analytes. nih.gov |
| Temperature | 25°C | Ensures stable viscosity of the electrolyte and consistent migration. nih.gov |
| Detection | UV Spectrophotometry (e.g., 236 nm) | Allows for the quantification of analytes as they pass the detector. nih.gov |
Miniaturized Assay Development
The development of miniaturized assays offers significant advantages in research, including increased speed, reduced consumption of reagents and samples, and lower costs. nih.gov These methods are particularly well-suited for high-throughput screening applications. Microplate-based technologies enable direct screening of compounds rapidly and efficiently. nih.gov For the quantification of "this compound," miniaturized extraction techniques followed by analysis with sensitive instruments like liquid chromatography-mass spectrometry (LC-MS) can be employed.
Techniques such as solid-phase microextraction (SPME) and hollow fiber-based liquid-phase microextraction (HF-LPME) are used to extract and pre-concentrate drugs from biological fluids before analysis. nih.gov These methods can be adapted for "this compound" to create sensitive and high-throughput analytical workflows suitable for pharmacokinetic and metabolic studies. nih.gov
Table 2: Comparison of Conventional vs. Miniaturized Assay Approaches
| Feature | Conventional Assay (e.g., LLE) | Miniaturized Assay (e.g., SPME) |
|---|---|---|
| Sample Volume | Milliliters (mL) | Microliters (µL) |
| Solvent Consumption | High | Low to None |
| Throughput | Low to Medium | High |
| Automation Potential | Moderate | High |
| Cost per Sample | Higher | Lower nih.gov |
| Environmental Impact | Higher | Lower |
Nuclear Magnetic Resonance (NMR) for Quantification (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances. researchgate.net Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte being quantified. Instead, it uses a certified internal calibrant of known purity.
Purity Determination and Concentration Measurement
The principle of qNMR is based on the direct relationship between the integrated area of an NMR signal and the number of protons giving rise to that signal. acs.org By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a co-dissolved internal calibrant of known mass and purity, the absolute purity of the analyte can be calculated. acs.org
The fundamental equation for calculating purity using qNMR is:
Purity (%) = (Ianalyte / Icalibrant) * (Ncalibrant / Nanalyte) * (MWanalyte / MWcalibrant) * (mcalibrant / manalyte) * Pcalibrant
Where:
I = Integral area of the NMR signal
N = Number of protons generating the signal
MW = Molecular weight
m = Mass
P = Purity of the calibrant
This method allows for the determination of a weight-based percentage purity, making it a valuable tool for the characterization of new chemical entities and reference materials. researchgate.netacs.org
Table 3: Example Data for qNMR Purity Calculation of this compound
| Parameter | Analyte (this compound) | Internal Calibrant (Maleic Acid) |
|---|---|---|
| Mass (m) | 10.5 mg | 5.2 mg |
| Molecular Weight (MW) | 240.34 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (e.g., for 2 aromatic protons) | 2.55 (for 2 vinylic protons) |
| Number of Protons (N) | 2 | 2 |
| Calibrant Purity (P) | To be determined | 99.9% |
| Calculated Purity | 98.7% | N/A |
Metabolite Profiling in Complex Mixtures
NMR-based metabolomics is a highly effective approach for investigating the metabolic fate of a compound and its effects on biological systems. scienceopen.com This technique involves acquiring NMR spectra of complex biological mixtures, such as cell extracts or biofluids, and analyzing the resulting metabolic profiles. By comparing the spectra of samples from treated and untreated groups, researchers can identify and quantify metabolites of the parent compound and observe changes in endogenous metabolite levels. scienceopen.com
For "this compound," an NMR-based metabolomic study could elucidate its biotransformation pathways. For instance, oxidation of the sulfinyl group to a sulfone or hydroxylation of the aromatic ring are potential metabolic routes. These modifications would produce distinct changes in the NMR spectrum, allowing for the identification of the resulting metabolites. This approach provides valuable insights into the compound's mechanism of action and disposition within a biological system. scienceopen.com
Table 4: Potential Metabolites of this compound for NMR Profiling
| Compound Name | Potential Metabolic Modification | Expected NMR Spectral Change |
|---|---|---|
| 1-[4-(Methylsulfonyl)phenyl]piperazine | Oxidation of sulfinyl to sulfone | Downfield shift of aromatic protons adjacent to the sulfur group. |
| 1-[4-(Methanesulfinyl)-3-hydroxyphenyl]piperazine | Aromatic hydroxylation | Change in aromatic proton splitting patterns and appearance of a new signal for the hydroxylated position. |
Research Applications and Future Directions
1-[4-(Methanesulfinyl)phenyl]piperazine as a Chemical Probe for Biological Targets
Utility in Target Validation Studies
Target validation is a critical step in the drug discovery process, confirming that a specific biological molecule is directly involved in a disease process and is a viable target for therapeutic intervention. As a metabolite of Flesinoxan, a compound with high affinity for the 5-HT1A receptor, this compound could theoretically be used to validate this same target. wikipedia.orgnih.gov If the metabolite retains affinity for the 5-HT1A receptor, it could serve as a tool to independently confirm the effects of receptor modulation. The core principle is that multiple, structurally distinct ligands acting on the same target should produce similar biological outcomes, thereby strengthening the evidence for the target's role. The validation process would involve comparing the pharmacological or behavioral effects of the metabolite with those of the parent compound and other known 5-HT1A agonists.
Development of Fluorescent or Photoaffinity Probes
To enhance its utility as a research tool, this compound could be chemically modified to create more sophisticated probes. The development of small-molecule fluorescent probes is a powerful strategy for visualizing biological targets and processes in real-time. nih.govnih.govmdpi.com
Fluorescent Probes: A fluorescent probe could be synthesized by conjugating the this compound scaffold with a fluorophore (a fluorescent dye). The choice of fluorophore is critical and would be selected based on desired properties like brightness, photostability, and emission wavelength. The resulting probe could enable high-resolution imaging of 5-HT1A receptors in cells and tissues, providing insights into receptor distribution, trafficking, and dynamics. nih.gov
Photoaffinity Probes: Alternatively, the compound could be modified into a photoaffinity label. This involves incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) into the molecule. Upon binding to its target, the probe can be irreversibly cross-linked to the receptor by exposure to UV light. This allows for the isolation and identification of the target protein and its interacting partners, providing definitive evidence of the binding site.
The general approach for such modifications is outlined in the table below, based on established methods for creating chemical probes.
Table 1: Hypothetical Probe Development from this compound
| Probe Type | Modification Strategy | Potential Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, Rhodamine) to the piperazine (B1678402) ring or phenyl group. | Real-time visualization of receptor localization and trafficking in living cells via fluorescence microscopy. mdpi.commdpi.com |
| Photoaffinity Probe | Introduction of a photoreactive group (e.g., phenylazide) to the scaffold. | Irreversible labeling and subsequent identification of the receptor binding pocket and interacting proteins. |
Potential as a Lead Compound for Preclinical Drug Discovery Initiatives
A lead compound is a chemical starting point for the development of a new drug. preprints.org this compound, as the primary metabolite of Flesinoxan, holds potential as a lead compound itself. wikipedia.orgnih.gov Often, metabolites of active drugs possess their own unique pharmacological profiles, sometimes with improved properties such as better metabolic stability or an altered side-effect profile.
Optimization Strategies for Enhanced Potency and Selectivity
Should this compound be selected as a lead, medicinal chemists would employ various strategies to optimize its structure to enhance its potency (the amount of substance needed to produce an effect) and selectivity (its ability to bind to the intended target over other receptors). preprints.org These strategies often involve systematic modifications to the molecule's scaffold. nih.gov
Key optimization strategies for phenylpiperazine-based compounds include:
Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens, methyl groups) to the phenyl ring can significantly alter electronic properties and steric interactions within the receptor binding pocket, which can fine-tune affinity and selectivity. acs.orgnih.gov
Alteration of the Piperazine Linker: The piperazine ring itself can be modified or replaced with other non-aromatic rings to change the compound's conformation and basicity, which is crucial for the interaction with key receptor residues like aspartate. nih.gov
Structural Simplification: In some cases, simplifying a complex structure can lead to compounds that are easier to synthesize and have better drug-like properties while retaining the desired activity. nih.gov
Table 2: Common Optimization Strategies for Phenylpiperazine Scaffolds
| Molecular Sub-structure | Optimization Goal | Example Modification | Reference |
|---|---|---|---|
| Phenyl Ring | Enhance potency and selectivity | Addition of chloro or methyl groups | acs.org |
| Piperazine Moiety | Modulate binding and physicochemical properties | Replacement with homopiperazine (B121016) or other diamine structures | nih.gov |
| Side Chains | Improve pharmacokinetic profile | Introduction of polar groups to balance lipophilicity | nih.gov |
Addressing Research Gaps for Future Development
For this compound to advance as a drug candidate, several critical research gaps must be addressed. The first and most significant gap is the lack of a complete pharmacological profile. It is essential to determine its binding affinities across a wide range of receptors and transporters to understand its selectivity and potential for off-target effects.
A second major consideration is its interaction with efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). The parent compound, Flesinoxan, has been shown to be a substrate for P-gp, which actively removes it from the brain, limiting its central nervous system exposure. nih.gov It is crucial to determine if this compound is also a P-gp substrate. If so, this would be a significant hurdle for its development as a CNS-acting drug, and optimization strategies would need to focus on designing analogues that can evade this efflux mechanism.
Role in Understanding Receptor Subtype Specificity and Ligand Bias
Modern pharmacology recognizes that a single receptor can trigger multiple downstream signaling pathways, and a ligand can preferentially activate one pathway over another—a phenomenon known as "ligand bias" or "functional selectivity". nih.gov Furthermore, many receptor families have multiple subtypes (e.g., dopamine (B1211576) D2 vs. D3 receptors) that are structurally similar but functionally distinct.
Phenylpiperazine derivatives have been instrumental in developing ligands that can distinguish between closely related receptor subtypes. nih.govnih.gov This is often achieved through a "bitopic" binding mode, where one part of the ligand binds to the primary (orthosteric) binding site, while another part extends into a secondary, less conserved site, conferring subtype selectivity. nih.govnih.gov
The study of this compound and its comparison to the parent compound Flesinoxan offers a valuable opportunity to investigate these concepts at the 5-HT1A receptor. Key research questions would include:
Does the oxidation of the sulfur atom to a sulfinyl group alter the compound's affinity for other serotonin (B10506) receptor subtypes, thereby changing its selectivity profile?
Does this compound exhibit a different degree of biased agonism at the 5-HT1A receptor compared to Flesinoxan? For instance, it might show a different ratio of G-protein activation versus β-arrestin recruitment, which could translate into a different therapeutic and side-effect profile. nih.gov
Investigating these properties would not only be crucial for the potential development of the compound itself but would also contribute to a more profound understanding of the molecular determinants of ligand-receptor interactions and functional selectivity.
Integration of Omics Technologies in Mechanistic Elucidation
Proteomics for Target Engagement and Pathway Analysis
Proteomics, the large-scale study of proteins, offers powerful tools to identify the direct molecular targets of a compound and understand its effects on cellular protein networks. For this compound, proteomics can be employed to move beyond predicted targets to empirically validated protein interactions within a biological system.
Target Engagement Studies: A primary application of proteomics is to confirm that a compound is interacting with its intended target protein(s) in a complex cellular environment. Techniques such as chemical proteomics, which often involves affinity chromatography with an immobilized version of the compound, can be used to "pull down" interacting proteins from cell lysates or tissue extracts. These captured proteins are then identified and quantified using mass spectrometry. This approach would be crucial to validate the primary targets of this compound.
Pathway Analysis: Beyond identifying direct binding partners, proteomics can reveal the broader impact of this compound on cellular signaling pathways. By comparing the proteomes of cells treated with the compound to untreated controls, researchers can identify proteins that are differentially expressed or post-translationally modified. For instance, a quantitative proteomics approach like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling could reveal changes in the abundance of proteins involved in specific pathways. This information is vital for understanding the compound's mechanism of action and potential off-target effects.
A hypothetical proteomics study on this compound might reveal alterations in proteins associated with neurological or inflammatory pathways, given the known activities of other phenylpiperazine derivatives.
Table 1: Hypothetical Proteomic Analysis of this compound Treatment
| Protein Target | Fold Change | Potential Biological Pathway |
| Mitogen-activated protein kinase 1 (MAPK1) | -1.8 | MAPK Signaling Pathway |
| Tumor necrosis factor (TNF) | -2.5 | Inflammatory Cytokine Signaling |
| Brain-derived neurotrophic factor (BDNF) | +2.1 | Neurotrophin Signaling Pathway |
| 5-hydroxytryptamine (serotonin) receptor 1A | +1.5 | Serotonergic Synapse |
This data is hypothetical and for illustrative purposes only.
Transcriptomics for Gene Expression Signatures
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. By analyzing how this compound alters gene expression, researchers can gain insights into the cellular response to the compound and identify the genetic pathways it modulates.
Gene Expression Profiling: Microarray analysis or RNA-sequencing (RNA-Seq) are the primary techniques used for transcriptomic profiling. These methods can simultaneously measure the expression levels of thousands of genes in cells or tissues exposed to this compound. The resulting data can generate a unique "gene expression signature" for the compound. This signature can be compared to databases of signatures from known drugs to predict its mechanism of action or potential therapeutic applications.
For example, a transcriptomic study might reveal that this compound treatment leads to the upregulation of genes involved in antioxidant responses or the downregulation of pro-inflammatory genes. Such findings would provide a mechanistic basis for its potential therapeutic effects. Research on other compounds has shown that transcriptomic profiling can reveal the role of various agents in inhibiting the activation of specific cell types, such as fibroblast-like synoviocytes in rheumatoid arthritis, by targeting signaling pathways like the MAPK signaling pathway. nih.gov
Table 2: Hypothetical Transcriptomic Analysis of this compound Treatment
| Gene | Fold Change | Associated Function |
| HMOX1 | +3.0 | Heme oxygenase 1, antioxidant response |
| IL6 | -2.8 | Interleukin 6, pro-inflammatory cytokine |
| FOS | +2.2 | Fos proto-oncogene, AP-1 transcription factor subunit |
| NR4A1 | +1.9 | Nuclear receptor subfamily 4 group A member 1 |
This data is hypothetical and for illustrative purposes only.
The integration of proteomics and transcriptomics provides a powerful, multi-faceted approach to understanding the pharmacological effects of this compound. While specific data for this compound is not yet in the public domain, the application of these technologies is a critical step in its journey from a chemical entity to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(Methanesulfinyl)phenyl]piperazine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via alkylation of piperazine derivatives. For example, alkylation of 1-(4-(trifluoromethyl)phenyl)piperazine with nitrobenzyl bromide under reflux in a polar aprotic solvent (e.g., DCM or DMF) yields analogues with >90% efficiency. Key parameters include stoichiometric control of the alkylating agent, temperature (60–80°C), and purification via recrystallization or flash chromatography .
- Characterization : Confirm structure using H and C NMR to verify piperazine ring integrity and substituent positioning. For example, H NMR signals at δ 3.65 ppm (N-CH2) and δ 2.69–2.55 ppm (piperazine ring protons) are diagnostic .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards. Purity ≥95% is typical for research-grade material .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC or mass spectrometry. Store in airtight containers at 2–8°C to prevent oxidation of the methanesulfinyl group .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Piperazine derivatives often show IC50 values <50 µM .
- Enzyme Inhibition : Test against carbonic anhydrase I/II or tyrosine kinases using fluorometric assays. For example, derivatives with electron-withdrawing substituents (e.g., -CF3) exhibit enhanced inhibition (Ki < 1 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced 5-HT1A receptor affinity?
- Methodology :
- Substituent Analysis : Introduce bulky groups (e.g., phthalimido) at the piperazine 4-position. Evidence shows that 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine achieves Ki = 0.6 nM for 5-HT1A, surpassing serotonin .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses in the receptor’s hydrophobic pocket. Optimize substituent polarity to balance lipophilicity (clogP 2–4) and hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., use authenticated HT-29 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Metabolite Screening : Use LC-MS to identify active metabolites. For example, N-dealkylation of the methanesulfinyl group may alter activity .
- Orthogonal Validation : Cross-verify results using functional assays (e.g., cAMP modulation for receptor studies) .
Q. How can synthetic pathways be modified to improve yield and scalability for in vivo studies?
- Methodology :
- Catalytic Hydrogenation : Replace Pd/C with Raney nickel for safer nitro-group reduction. Yields improve from 75% to 90% with reduced catalyst loading .
- Flow Chemistry : Implement continuous-flow reactors for alkylation steps, reducing reaction time from 24 hours to 2 hours .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hoods).
- Storage : Keep in amber vials under nitrogen at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) .
Q. How can researchers optimize solvent systems for chromatographic purification of polar piperazine derivatives?
- Methodology :
- TLC Optimization : Use EtOAc:hexane (3:7) with 1% triethylamine to reduce tailing.
- Flash Chromatography : Gradient elution (5–30% MeOH in DCM) resolves polar byproducts. Collect fractions with Rf = 0.3–0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
